(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Description
This compound is a pyrano[3,2-d][1,3]dioxine derivative with a stereochemically complex hexahydropyran ring system. Key structural features include:
- Phenyl group at position 2.
- Bis(phenylmethoxy) groups (benzyloxy) at positions 7 and 7.
- Phenylsulfanyl group (thioether) at position 4.
Synthetic routes for analogous compounds involve condensation reactions of tetraols with benzaldehyde dimethyl acetal under acidic conditions, followed by functionalization of the thioether moiety (e.g., oxidation to sulfones) . Structural confirmation relies on NMR and MS data, as demonstrated in related syntheses .
Properties
IUPAC Name |
(2R,4aR,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2/t28-,29-,30+,31+,32-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTRYCJSIFGZHI-HOEDGPACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@@H](O1)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule notable for its unique stereochemistry and diverse functional groups. Its intricate structure suggests potential for significant biological activity and therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C34H34O6S |
| Molecular Weight | 570.7 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C34H34O6S/c1-35... |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. The following sections summarize key findings from recent studies.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity by targeting specific pathways involved in tumor growth and proliferation. It has shown efficacy against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It disrupts the cell cycle progression in malignant cells.
A study demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro tests revealed that it possesses significant activity against a range of bacterial strains. Key findings include:
- Inhibition of Bacterial Growth : The compound showed promising results against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
Another area of interest is the compound's potential as an anti-inflammatory agent . Studies have indicated that it can modulate inflammatory responses by:
- Inhibiting Pro-inflammatory Cytokines : The compound reduces levels of cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Blocking NF-kB Pathway : It interferes with the NF-kB signaling pathway that is crucial for inflammatory responses.
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (up to 70% reduction) compared to untreated controls. The study highlighted the compound's ability to induce apoptosis via caspase activation .
Case Study 2: Antimicrobial Activity
A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption and interference with cellular respiration .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Studies have indicated that derivatives of hexahydropyrano[3,2-d][1,3]dioxine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent.
- A case study demonstrated that similar compounds showed significant activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
-
Anti-inflammatory Properties
- Research has shown that compounds with a similar structure can modulate inflammatory responses. This is attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- A documented experiment highlighted the efficacy of related dioxine derivatives in reducing inflammation in animal models of arthritis .
- Antimicrobial Activity
Material Science Applications
-
Polymer Chemistry
- The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its ability to form stable linkages can lead to the development of novel materials with enhanced mechanical properties.
- Experimental data suggest that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength.
-
Nanotechnology
- The compound's structural characteristics make it suitable for use in nanomaterials. It can be utilized in the synthesis of nanoparticles with tailored properties for applications in drug delivery systems.
- Research indicates that nanoparticles formed from similar hexahydropyrano compounds demonstrate increased bioavailability and targeted delivery capabilities .
Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares substituents, reactivity, and properties of the target compound with key analogs:
Substituent Effects on Reactivity
- Thioether vs. Sulfonate : The phenylsulfanyl group in the target compound and p-tolylthio in Compound 12 are susceptible to oxidation (e.g., H₂O₂/NaIO₄ yields sulfones) . In contrast, sulfonate groups in ’s compound facilitate nucleophilic substitutions (e.g., glycosylation reactions) .
- Benzyloxy vs. Methoxy: Benzyloxy groups (OBn) in the target compound and Compound 12 require harsh conditions (e.g., hydrogenolysis) for deprotection, whereas methoxy groups (OMe) in Compound 9 are inert under mild conditions .
Steric and Electronic Considerations
- Bis(benzyloxy) groups introduce steric bulk, hindering nucleophilic attack at the pyran oxygen.
- Fluorine in Compound 9 increases electrophilicity at adjacent carbons, enhancing reactivity in radiolabeling applications .
Structural Insights
- Crystallographic data for related compounds (e.g., methyl 4,6-O-benzylidene-α-D-altropyranoside derivatives) confirm the pyrano[3,2-d][1,3]dioxine chair conformation, stabilized by intramolecular hydrogen bonds .
Q & A
Q. How to design a scalable synthesis protocol for gram-scale production?
- Methodology :
- Flow chemistry : Optimize residence time and mixing efficiency for exothermic steps (e.g., acetal formation).
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real time.
- Workup automation : Implement liquid-liquid extraction cartridges for continuous purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
